methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused triazatricyclo[8.4.0.0^{3,8}]tetradeca-pentaene core. Key structural elements include:
- A methyl ester at position 3.
- An imino group at position 6, which may participate in hydrogen bonding or coordination chemistry.
- A 3-(1H-imidazol-1-yl)propyl side chain at position 7, introducing a heteroaromatic imidazole moiety known for its role in biological interactions (e.g., metal coordination, enzyme inhibition) .
- A methyl group at position 11, likely influencing steric and electronic properties.
While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., ethyl esters with similar tricyclic frameworks) suggest shared synthetic pathways involving cyclization reactions, imine formation, and functional group modifications .
Properties
IUPAC Name |
methyl 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-5-3-8-26-17(13)23-18-15(19(26)27)11-14(20(28)29-2)16(21)25(18)9-4-7-24-10-6-22-12-24/h3,5-6,8,10-12,21H,4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLYDPPMVDICRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting with the formation of the imidazole ring. One common method is the condensation of glyoxal with ammonia, followed by further functionalization to introduce the propyl and methyl groups . The reaction conditions typically involve the use of polar solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
Scientific Research Applications
Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s structure allows it to bind to specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs (Table 1) highlight critical differences in substituents and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to analogs.
Key Differences and Implications
Ester Group :
- The methyl ester in the target compound may confer slightly higher solubility in polar solvents compared to ethyl esters in analogs , though this requires experimental validation.
Imino Group Substituents: The 3-(imidazolyl)propyl side chain distinguishes the target compound from analogs with 3-methylbenzoyl or 3-chlorobenzoyl imino groups .
Methyl vs.
XLogP3 and Polarity :
- The target compound’s estimated XLogP3 (~2.5) suggests moderate lipophilicity, intermediate between the more polar 3-methoxypropyl analog (XLogP3 = 2.7 ) and the hydrophobic 3-chlorobenzoyl derivative (XLogP3 ~3.1 ).
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields but risk of decomposition >110°C |
| Catalyst Loading | 5–10 mol% | Excess catalyst increases side reactions |
| Reaction Time | 4–8 hrs | Prolonged time leads to over-oxidation |
Basic: How can the molecular structure be unequivocally characterized?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- X-ray crystallography : Resolves the tricyclic core and confirms substituent positioning (e.g., imidazolylpropyl orientation) .
- NMR (¹H/¹³C) : Key signals include:
- δ 7.8–8.2 ppm (imidazole protons) .
- δ 3.6–3.9 ppm (methoxy and methyl ester groups) .
- HRMS : Validates molecular formula (expected m/z ~450–470 for C₂₁H₂₃N₅O₃) .
Basic: What preliminary biological activities are reported for structurally analogous compounds?
Answer:
Triazatricyclo derivatives exhibit diverse bioactivities, as shown in comparative studies :
| Compound Substituents | Bioactivity | IC₅₀/Potency |
|---|---|---|
| Ethyl + methoxypropyl | Antimicrobial | MIC: 12.5 µg/mL |
| Methyl + ethyl | Anti-inflammatory | COX-2 inhibition: 65% at 10 µM |
| Target compound | Hypothesized: Kinase inhibition | Pending validation |
Mechanistic Insight : The imidazolylpropyl group may enhance binding to ATP pockets in kinases .
Advanced: How can contradictory data on synthetic yields be resolved?
Answer:
Discrepancies in yields (e.g., 40–70% for similar routes) arise from:
- Impurity profiles : Use LC-MS to identify by-products (e.g., over-oxidized intermediates) .
- Scale-dependent effects : Microwave efficiency decreases at >10 mmol scale due to uneven heating .
- Recommendation : Employ design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading .
Advanced: What computational strategies predict the compound’s reactivity and target interactions?
Answer:
- Reactivity Prediction :
- Target Identification :
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
SAR studies on analogous compounds reveal:
- Imidazole substitution : 1H-imidazol-1-yl groups enhance cellular permeability vs. benzimidazole derivatives (logP reduction by 0.5) .
- Ester vs. carboxamide : Methyl esters improve metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) vs. ethyl esters .
- Propyl chain length : C3 chains (vs. C2 or C4) optimize steric compatibility with hydrophobic enzyme pockets .
Q. Recommended Modifications :
- Introduce halogenated imidazoles to enhance target affinity.
- Replace the methyl ester with a bioisostere (e.g., trifluoromethyl ketone) for improved pharmacokinetics .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
Key challenges and solutions:
- Low UV absorbance : Use LC-MS/MS with ESI+ ionization (LOQ: 0.1 ng/mL) .
- Matrix effects : Solid-phase extraction (C18 columns) reduces interference from plasma proteins .
- Degradation in solution : Stabilize with 0.1% formic acid in acetonitrile at −80°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
